2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system with fused pyridine and pyrimidine rings. The 2,4-dioxo groups introduce hydrogen-bonding capabilities, while the 3-[(2H-1,3-benzodioxol-5-yl)methyl] substituent adds an electron-rich benzodioxole moiety linked via a methyl group. The N-(2,4-dimethylphenyl)acetamide side chain contributes lipophilicity and steric bulk, which may enhance membrane permeability and target binding .
Synthetic routes for analogous pyrimidine derivatives (e.g., N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide) involve coupling reactions under mild conditions (e.g., 20°C, 12-hour stirring) with purification via ethanol/water precipitation . Characterization typically employs $ ^1H $-NMR (400–100 MHz, DMSO-d6), $ ^{13}C $-NMR, and high-resolution Q-TOF LCMS .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-15-5-7-18(16(2)10-15)27-22(30)13-28-19-4-3-9-26-23(19)24(31)29(25(28)32)12-17-6-8-20-21(11-17)34-14-33-20/h3-11H,12-14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNCEZHSBYKFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021682072, also known as 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide or F2233-0268, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in regulating mitochondrial function and apoptosis.
Mode of Action
AKOS021682072 acts as a VDAC inhibitor , reducing channel conductance. In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. The inhibition of these processes can potentially modulate cellular energy production and cell survival.
Result of Action
At the molecular and cellular level, AKOS021682072’s action results in the inhibition of VDAC oligomerization, prevention of cytochrome C release from mitochondria, and reduction of apoptosis. These effects can potentially alter cell survival and function, particularly in cells where VDAC activity and mitochondrial function are critical.
Biological Activity
The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a benzodioxole moiety which is known for various biological activities. The presence of the pyrimidine ring further enhances its potential as a pharmacologically active agent.
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds similar to the target molecule have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The IC50 values for related compounds were reported as low as 0.68 µM , indicating strong inhibitory activity without significant cytotoxic effects on normal cells (IC50 > 150 µM) .
Anticancer Activity
In vitro assays have demonstrated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported that certain benzodioxole derivatives displayed significant activity against cancer cells with IC50 values ranging from 26 to 65 µM . This suggests that the compound may interfere with cancer cell proliferation and could be further investigated for its potential use in cancer therapy.
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cell growth and metabolism. The presence of multiple functional groups allows for interaction with various biological targets. For example:
- Inhibition of Enzymatic Activity: The compound's structural features suggest it may act as a competitive inhibitor for enzymes like α-amylase.
- Cell Cycle Arrest: Similar compounds have been shown to induce G0/G1 phase arrest in cancer cells, which could contribute to their anticancer effects .
Study 1: In Vitro Evaluation
A recent study synthesized several benzodioxole derivatives and assessed their efficacy against α-amylase. Among these derivatives, one compound exhibited an IC50 value of 0.68 µM , demonstrating potent inhibitory activity. This study utilized MTS assays to evaluate cytotoxicity across different cell lines .
Study 2: In Vivo Assessment
In vivo experiments using a streptozotocin-induced diabetic mouse model revealed that certain derivatives significantly reduced blood glucose levels after administration. This suggests not only efficacy in vitro but also potential therapeutic benefits in diabetic conditions .
Comparative Biological Activities Table
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Pharmacokinetic and Toxicity Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
